

A Comparative Analysis of the Physical Properties of Aliphatic Ethers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diisobutyl ether*

Cat. No.: *B008407*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the key physical properties of several common aliphatic ethers. The data presented is intended to assist researchers, scientists, and drug development professionals in solvent selection, reaction optimization, and formulation development.

Data Presentation: Physical Properties of Selected Aliphatic Ethers

The following table summarizes the key physical properties of diethyl ether, diisopropyl ether, methyl tert-butyl ether (MTBE), dibutyl ether, and tetrahydrofuran (THF). These ethers are widely used in laboratory and industrial settings, and their distinct properties make them suitable for a range of applications.

Property	Diethyl Ether	Diisopropyl Ether	Methyl tert-Butyl Ether (MTBE)	Dibutyl Ether	Tetrahydrofuran (THF)
Molecular Formula	$(C_2H_5)_2O$	$(C_3H_7)_2O$	$CH_3OC(CH_3)_3$	$(C_4H_9)_2O$	$(CH_2)_4O$
Molecular Weight (g/mol)	74.12[1]	102.17[2]	88.15[3]	130.23	72.11[4]
Boiling Point (°C)	34.6[5]	68-69[2]	55.2[6]	142-143[7]	65-67[4]
Melting Point (°C)	-116.3[5]	-85.5 to -86.8[2]	-109[3]	-98[7]	-108[4]
Density (g/mL at 20°C)	0.7134[5]	0.725 (at 20-25°C)[2]	0.7405[8]	0.764 (at 25°C)[7]	0.888[9]
Viscosity (cP at 20°C)	0.2448[1]	Not readily available	0.27[8]	0.741 (at 15°C)	0.55[9]
Water Solubility (g/100 mL at 20°C)	6.9[1]	0.2-0.9[2]	4.8[8]	0.03[7]	Miscible[9]

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the physical properties listed above.

Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of small quantities of liquid.

Apparatus:

- Thiele tube or oil bath

- Thermometer (calibrated)
- Capillary tube (sealed at one end)
- Small test tube
- Heating source (e.g., Bunsen burner or hot plate)
- Liquid sample

Procedure:

- A small amount of the liquid sample is placed into the small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
- The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
- The assembly is then heated in a Thiele tube or an oil bath.[\[10\]](#)
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[\[11\]](#)
- The heat is then removed, and the liquid is allowed to cool slowly.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[\[12\]](#)

Determination of Solvent Miscibility

This protocol provides a straightforward method for visually determining the miscibility of two liquids.

Apparatus:

- Test tubes with stoppers
- Graduated pipettes or cylinders

- The two liquids to be tested

Procedure:

- Add equal volumes (e.g., 2 mL) of the two liquids to a clean, dry test tube.
- Stopper the test tube and shake it vigorously for approximately 30 seconds.
- Allow the test tube to stand undisturbed and observe the contents.
- Miscible: If the liquids form a single, homogeneous phase with no visible interface, they are miscible.
- Immiscible: If the liquids separate into two distinct layers, they are immiscible.[13]
- Partially Miscible: If the liquids initially form a single phase but then separate upon standing, or if one liquid appears cloudy, they are partially miscible.

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements.[14]

Apparatus:

- Pycnometer (specific gravity bottle)
- Analytical balance
- Liquid sample
- Distilled water (for calibration)
- Thermometer

Procedure:

- Clean and dry the pycnometer thoroughly and weigh it accurately on an analytical balance (m_1).

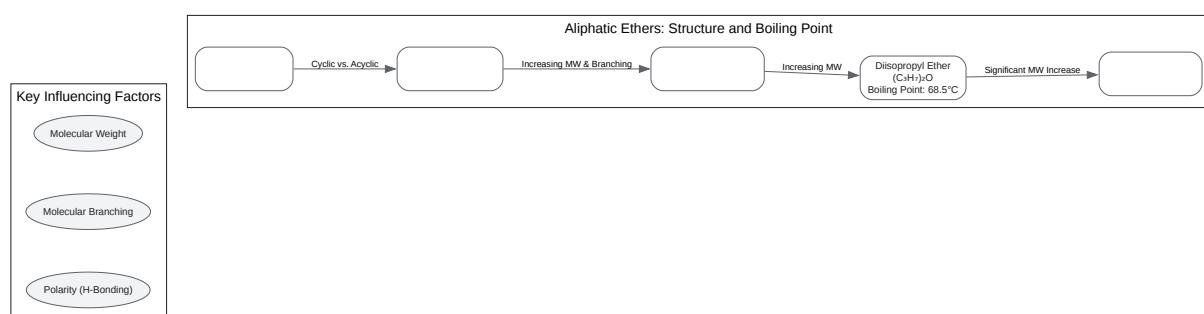
- Fill the pycnometer with distilled water of a known temperature and weigh it again (m_2). The mass of the water is $m_2 - m_1$. The volume of the pycnometer can be calculated using the known density of water at that temperature.
- Empty and dry the pycnometer completely.
- Fill the pycnometer with the liquid sample at the same temperature and weigh it (m_3). The mass of the sample is $m_3 - m_1$.
- The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.[\[15\]](#)

Determination of Viscosity (Ostwald Viscometer)

An Ostwald viscometer is used to measure the viscosity of a liquid by comparing its flow time through a capillary with that of a reference liquid of known viscosity (e.g., water).[\[16\]](#)

Apparatus:

- Ostwald viscometer
- Stopwatch
- Pipette
- Constant temperature bath
- Liquid sample
- Reference liquid (e.g., distilled water)


Procedure:

- Clean and dry the viscometer thoroughly.
- Pipette a precise volume of the reference liquid into the larger bulb of the viscometer.
- Place the viscometer in a constant temperature bath to allow the liquid to reach thermal equilibrium.

- Using a pipette bulb, draw the liquid up through the capillary into the smaller bulb, above the upper mark.
- Release the suction and measure the time it takes for the liquid meniscus to fall from the upper mark to the lower mark. This is the flow time (t_1).
- Repeat the measurement several times and calculate the average flow time.
- Clean and dry the viscometer, and then repeat the procedure with the liquid sample to obtain its average flow time (t_2).
- The viscosity of the sample (η_2) can be calculated using the following equation, where η_1 is the viscosity of the reference liquid, and ρ_1 and ρ_2 are the densities of the reference liquid and the sample, respectively: $(\eta_2 / \eta_1) = (\rho_2 * t_2) / (\rho_1 * t_1)$ [\[17\]](#)

Mandatory Visualization

The following diagram illustrates the relationship between the molecular structure of the selected aliphatic ethers and their corresponding boiling points.

[Click to download full resolution via product page](#)

Structure-Boiling Point Relationship of Ethers

This diagram illustrates that the boiling point of aliphatic ethers is influenced by several factors. Generally, as the molecular weight increases, the boiling point also increases due to stronger van der Waals forces (e.g., Diethyl Ether vs. Dibutyl Ether). Molecular branching tends to lower the boiling point compared to a straight-chain isomer with the same molecular weight due to a smaller surface area for intermolecular interactions (e.g., Diisopropyl Ether vs. a linear isomer). Tetrahydrofuran, being a cyclic ether, has a higher boiling point than its acyclic isomer, diethyl ether, which can be attributed to its more rigid and polar structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Characteristics - Diethyl Ether [diethyl-ether.weebly.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Methyl tert-butyl ether (MTBE) [commonorganicchemistry.com]
- 4. Tetrahydrofuran (THF) [commonorganicchemistry.com]
- 5. Diethyl ether - Wikipedia [en.wikipedia.org]
- 6. MTBE (Tert-Butyl Methyl Ether) – Water Solubility & Properties [vinatiorganics.com]
- 7. Dibutyl ether CAS#: 142-96-1 [m.chemicalbook.com]
- 8. Methyl t [macro.lsu.edu]
- 9. Tetrahydrofuran Solvent Properties [macro.lsu.edu]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. Video: Boiling Points - Procedure [jove.com]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. Solvent Miscibility Table [sigmaaldrich.com]
- 14. mt.com [mt.com]
- 15. matestlabs.com [matestlabs.com]
- 16. scribd.com [scribd.com]

- 17. Determination of viscosity of liquid using Ostwald's viscometer [pharmacyinfoonline.com]
- To cite this document: BenchChem. [A Comparative Analysis of the Physical Properties of Aliphatic Ethers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b008407#comparative-analysis-of-physical-properties-of-aliphatic-ethers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com